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Compound of Interest

Compound Name: Pheneturide

Cat. No.: B7821861 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial synthesis and

characterization of Pheneturide, an anticonvulsant agent also known as

ethylphenylacetylurea. This document details the synthetic pathway, experimental protocols,

and analytical characterization of the compound, presenting quantitative data in structured

tables and visualizing workflows using Graphviz diagrams.

Introduction
Pheneturide, with the IUPAC name N-carbamoyl-2-phenylbutanamide, is a ureide-class

anticonvulsant.[1][2][3][4] Its molecular formula is C₁₁H₁₄N₂O₂ and it has a molecular weight of

approximately 206.24 g/mol .[5] While its clinical use has become less common, it remains a

molecule of interest for researchers exploring antiepileptic compounds and their mechanisms of

action. This guide serves as a foundational resource for the laboratory-scale synthesis and

rigorous characterization of Pheneturide.

Synthesis of Pheneturide
The most direct and commonly cited method for the synthesis of Pheneturide involves a two-

step process starting from 2-phenylbutanoic acid. The first step is the conversion of the

carboxylic acid to its more reactive acyl chloride derivative, 2-phenylbutanoyl chloride. The

second step is the acylation of urea with the freshly prepared 2-phenylbutanoyl chloride.
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Synthesis Workflow
Synthesis Workflow for Pheneturide
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Caption: Synthesis workflow for Pheneturide.

Experimental Protocols
Step 1: Preparation of 2-Phenylbutanoyl Chloride

Materials:

2-Phenylbutanoic acid

Thionyl chloride (SOCl₂)

Dry toluene (optional, as an inert solvent)

Procedure:

In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl

and SO₂ byproducts), place the 2-phenylbutanoic acid.

Add an excess of thionyl chloride (typically 1.5 to 2.0 molar equivalents). The reaction can

be performed neat or in a dry, inert solvent like toluene.

Gently heat the mixture to reflux and maintain for 2-3 hours. The reaction's progress can

be monitored by the cessation of gas evolution.

After the reaction is complete, remove the excess thionyl chloride by distillation under

reduced pressure. The residue is crude 2-phenylbutanoyl chloride.

Step 2: Synthesis of Pheneturide (N-carbamoyl-2-phenylbutanamide)

Materials:

2-Phenylbutanoyl chloride (from Step 1)

Urea

Anhydrous solvent (e.g., ethanol, methanol, or toluene)

Procedure:
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In a separate reaction vessel, dissolve urea in a suitable anhydrous solvent.

Slowly add the crude or purified 2-phenylbutanoyl chloride to the urea solution with

constant stirring. The reaction is exothermic, so control the addition rate to maintain a

moderate temperature.

After the addition is complete, the reaction mixture may be gently heated for several hours

to ensure completion. The progress can be monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is cooled, and the crude Pheneturide may

precipitate. The product is then collected by filtration.

The crude product is purified by recrystallization, for example, from ethanol, to yield pure

Pheneturide.

Characterization of Pheneturide
Thorough characterization is essential to confirm the identity, purity, and structure of the

synthesized Pheneturide. The following analytical techniques are typically employed.

Characterization Workflow

Characterization Workflow for Pheneturide

Physical Characterization Spectroscopic Characterization Purity Assessment
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Caption: Logical workflow for the characterization of Pheneturide.

Physicochemical and Spectroscopic Data
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The following tables summarize the key physical and spectroscopic data for Pheneturide.

Table 1: Physicochemical Properties of Pheneturide

Property Value Reference

Molecular Formula C₁₁H₁₄N₂O₂

Molecular Weight 206.24 g/mol

IUPAC Name
N-carbamoyl-2-

phenylbutanamide

Appearance
White to off-white crystalline

solid

Melting Point (dl-form) 149-150 °C

Table 2: Mass Spectrometry Data for Pheneturide

Technique Parameter Value (m/z) Reference

GC-MS Molecular Ion [M]⁺ 206

Top Peak 91

2nd Highest Peak 146

MS-MS Precursor Ion [M+H]⁺ 207.1128

Top Fragment Peak 119

2nd Highest Fragment 164

3rd Highest Fragment 162

Table 3: Expected NMR and IR Spectroscopic Data for Pheneturide

Note: Experimental spectral data for Pheneturide is not readily available in the public domain.

The following are expected values based on the chemical structure and general spectroscopic

principles.
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Technique Parameter
Expected Chemical
Shift / Frequency

Assignment

¹H NMR
Chemical Shift (δ,

ppm)
~ 7.2 - 7.4

Aromatic protons

(C₆H₅)

~ 3.5 - 3.7 Methine proton (CH)

~ 1.8 - 2.1
Methylene protons

(CH₂)

~ 0.9 - 1.1 Methyl protons (CH₃)

~ 5.5 - 8.5 (broad)
Amide and Urea

protons (NH, NH₂)

¹³C NMR
Chemical Shift (δ,

ppm)
~ 170 - 175

Carbonyl carbon

(C=O, amide)

~ 155 - 160
Carbonyl carbon

(C=O, urea)

~ 138 - 142
Aromatic carbon (C-

ipso)

~ 126 - 129
Aromatic carbons

(CH)

~ 50 - 55 Methine carbon (CH)

~ 25 - 30
Methylene carbon

(CH₂)

~ 10 - 15 Methyl carbon (CH₃)

FT-IR Frequency (cm⁻¹) ~ 3400 - 3100
N-H stretching (amide

and urea)

~ 3100 - 3000
C-H stretching

(aromatic)

~ 3000 - 2850
C-H stretching

(aliphatic)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7821861?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


~ 1700 - 1630
C=O stretching

(amide and urea)

~ 1600, ~1450
C=C stretching

(aromatic)

Experimental Protocols for Characterization
Melting Point Determination: The melting point is determined using a standard capillary

melting point apparatus. A small, powdered sample of the purified Pheneturide is packed

into a capillary tube and heated at a steady rate. The temperature range from the first

appearance of liquid to complete liquefaction is recorded.

NMR Spectroscopy:

¹H and ¹³C NMR: A sample of Pheneturide (5-20 mg) is dissolved in a suitable deuterated

solvent (e.g., CDCl₃ or DMSO-d₆) containing a tetramethylsilane (TMS) internal standard.

The spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Infrared (IR) Spectroscopy:

The IR spectrum is typically recorded using a Fourier-transform infrared (FT-IR)

spectrometer. A solid sample can be analyzed as a KBr pellet or using an attenuated total

reflectance (ATR) accessory. The spectrum is recorded over a range of approximately

4000-400 cm⁻¹.

Mass Spectrometry (MS):

Mass spectral data can be obtained using various techniques such as gas

chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass

spectrometry (LC-MS) with an appropriate ionization method (e.g., electrospray ionization

- ESI). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental

composition.

Conclusion
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This technical guide provides a detailed framework for the initial synthesis and characterization

of Pheneturide. The outlined two-step synthesis from 2-phenylbutanoic acid is a reliable

method for obtaining the target compound. The subsequent characterization using a

combination of physical and spectroscopic methods is crucial for verifying the identity and

purity of the synthesized Pheneturide. The data and protocols presented herein are intended

to support researchers in the fields of medicinal chemistry and drug development in their work

with this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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